Differential Inhibitory Potency on ASIC3: A Head-to-Head Comparison of Heterocyclic Scaffolds
In a direct comparative assay measuring the inhibition of the Amiloride-sensitive cation channel 3 (ASIC3), 1,3-Benzothiazol-2-ylmethylamine exhibited an IC50 of 363,000 nM. This potency is 3.7-fold lower (i.e., less potent) than the structural analog Benzo[b]thiophen-2-ylmethanamine (IC50 = 97,000 nM) but 2.1-fold higher (i.e., more potent) than the structurally distinct 2-Amino-6-phenylpyridine (IC50 = 763,000 nM) . This data precisely positions the compound's activity within a series of related heterocyclic amines, providing a clear, quantifiable benchmark for its utility in studies where moderate ASIC3 inhibition is desired without the higher potency of the benzothiophene analog, which may offer a different selectivity profile .
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 363,000 nM |
| Comparator Or Baseline | Benzo[b]thiophen-2-ylmethanamine: 97,000 nM; 2-Amino-6-phenylpyridine: 763,000 nM |
| Quantified Difference | 3.7-fold less potent than benzothiophene analog; 2.1-fold more potent than phenylpyridine analog |
| Conditions | Inhibition of human ASIC3 expressed in HEK293 cells (PubChem BioAssay AID: 594904) |
Why This Matters
This differential potency allows for a rational choice of inhibitor based on the required level of ASIC3 blockade in cellular or in vivo models of pain and inflammation.
